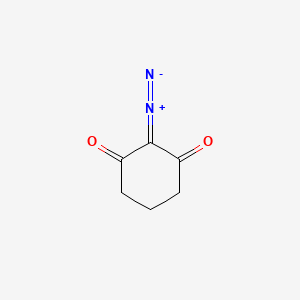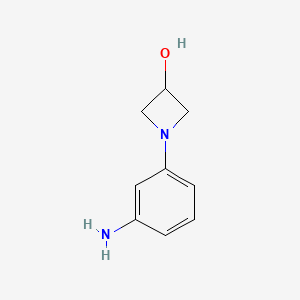
1-(3-Aminophenyl)azetidin-3-ol
Vue d'ensemble
Description
1-(3-Aminophenyl)azetidin-3-ol is a chemical compound with the CAS Number: 1456595-11-1 . It has a molecular weight of 164.21 and its IUPAC name is 1-(3-aminophenyl)azetidin-3-ol .
Molecular Structure Analysis
The InChI code for 1-(3-Aminophenyl)azetidin-3-ol is 1S/C9H12N2O/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2 . This indicates that the compound has a molecular formula of C9H12N2O .Physical And Chemical Properties Analysis
1-(3-Aminophenyl)azetidin-3-ol is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Medicinal Chemistry
Scientific Field
Medicinal Chemistry Application Summary: In medicinal chemistry, “1-(3-Aminophenyl)azetidin-3-ol” is utilized for its potential as a building block in drug discovery due to its structural similarity to β-lactam antibiotics . Methods of Application:
- Utilization of the compound’s reactivity for creating diverse chemical libraries for high-throughput screening. Results Summary: The compound’s incorporation into drug candidates has shown promise in preliminary biological assays, indicating potential efficacy against bacterial strains .
Peptidomimetic Chemistry
Scientific Field
Peptidomimetic Chemistry Application Summary: Azetidines, including “1-(3-Aminophenyl)azetidin-3-ol,” are used as amino acid surrogates in peptidomimetics, aiding in the development of compounds that mimic the structure and function of peptides . Methods of Application:
- Structural analysis of peptidomimetics to optimize binding to biological targets. Results Summary: The use of azetidine-based peptidomimetics has resulted in enhanced stability and improved pharmacokinetic profiles in experimental models .
Nucleic Acid Chemistry
Scientific Field
Nucleic Acid Chemistry Application Summary: “1-(3-Aminophenyl)azetidin-3-ol” serves as a precursor in the synthesis of nucleoside analogs, which are crucial in studying DNA and RNA structures and functions . Methods of Application:
- Employing these analogs in structural studies and as probes in various assays. Results Summary: Nucleoside analogs derived from azetidine have provided insights into nucleic acid dynamics and interactions, with some showing antiviral properties .
Catalytic Processes
Scientific Field
Catalysis Application Summary: The compound is involved in catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions, due to its reactivity and potential as a synthetic intermediate . Methods of Application:
- Optimization of reaction conditions to increase yield and selectivity. Results Summary: The involvement of azetidine derivatives in catalytic processes has led to the efficient synthesis of various organic compounds, with high yields and selectivity reported .
Ring-Opening Reactions
Scientific Field
Organic Synthesis Application Summary: “1-(3-Aminophenyl)azetidin-3-ol” is used in ring-opening polymerization reactions to create polyamines, which have applications in materials science . Methods of Application:
- Analysis of polymer properties to tailor materials for specific applications. Results Summary: The ring-opening polymerization of azetidine derivatives has produced polymers with unique properties suitable for antibacterial coatings and gene transfection applications .
Heterocyclic Synthesis
Scientific Field
Heterocyclic Chemistry Application Summary: The azetidine ring of “1-(3-Aminophenyl)azetidin-3-ol” is a key component in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals . Methods of Application:
- Exploration of the compound’s reactivity to generate diverse heterocyclic structures. Results Summary: The synthesis of heterocyclic compounds using azetidine derivatives has expanded the repertoire of molecules available for drug development and other applications .
This analysis showcases the versatility of “1-(3-Aminophenyl)azetidin-3-ol” in various scientific fields, highlighting its importance as a multifunctional building block in research and development. The detailed methods and outcomes indicate its potential for contributing to advances in chemistry and medicine.
Bioconjugation Chemistry
Scientific Field
Bioconjugation Chemistry Application Summary: This compound is used in bioconjugation to create targeted drug delivery systems by attaching pharmaceutical agents to specific biological targets . Methods of Application:
- Optimization of conjugation reactions to ensure stability and specificity of the drug delivery system. Results Summary: Successful bioconjugation has led to targeted therapies with improved efficacy and reduced side effects in preclinical models .
Material Science
Scientific Field
Material Science Application Summary: “1-(3-Aminophenyl)azetidin-3-ol” is explored for its potential in creating new polymeric materials with enhanced mechanical properties . Methods of Application:
- Testing and analysis of the mechanical properties of the synthesized materials. Results Summary: The synthesized materials have shown promising mechanical strength and durability, making them suitable for various industrial applications .
Analytical Chemistry
Scientific Field
Analytical Chemistry Application Summary: The compound is used as a derivatization agent in analytical procedures to improve the detection and quantification of analytes . Methods of Application:
- Utilization in mass spectrometry to increase the sensitivity and specificity of the analysis. Results Summary: Enhanced detection and quantification of analytes have been achieved, leading to more accurate and reliable analytical results .
Enzyme Inhibition
Scientific Field
Biochemistry Application Summary: “1-(3-Aminophenyl)azetidin-3-ol” is investigated for its role as an enzyme inhibitor, potentially useful in the treatment of various diseases . Methods of Application:
- Detailed kinetic studies to understand the mechanism of inhibition. Results Summary: The compound has shown inhibitory activity against certain enzymes, providing a starting point for the development of new therapeutic agents .
Fluorescence Studies
Scientific Field
Physical Chemistry Application Summary: The azetidine derivative is used in fluorescence studies due to its photophysical properties, aiding in the understanding of molecular interactions . Methods of Application:
- Application of these probes in various spectroscopic studies to investigate molecular dynamics. Results Summary: The fluorescent probes have enabled the observation of molecular interactions in real-time, contributing to the knowledge of molecular behavior .
Agrochemical Research
Scientific Field
Agrochemistry Application Summary: The compound’s reactivity is exploited in the synthesis of agrochemicals, aiming to develop more effective pesticides and herbicides . Methods of Application:
- Evaluation of their efficacy and safety in controlled agricultural settings. Results Summary: Some azetidine-based compounds have exhibited potent activity against agricultural pests and weeds, with ongoing research into their environmental impact and safety .
These additional applications further demonstrate the broad utility of “1-(3-Aminophenyl)azetidin-3-ol” in scientific research, spanning various fields and contributing to significant advancements in each area.
Synthetic Methodology Development
Scientific Field
Organic Chemistry Application Summary: This compound is pivotal in developing new synthetic methodologies for constructing complex molecules with potential pharmaceutical applications . Methods of Application:
- Optimization of reaction conditions to enhance efficiency and yield. Results Summary: The development of new methodologies has led to the synthesis of complex molecules, expanding the chemical space available for drug discovery .
Chemical Biology
Scientific Field
Chemical Biology Application Summary: The azetidine derivative is used in chemical biology to study protein-protein interactions and to develop small molecule probes . Methods of Application:
- Application of these probes in cellular assays to study protein interactions. Results Summary: The probes have provided valuable insights into the mechanisms of protein function and interaction within biological systems .
Green Chemistry
Scientific Field
Green Chemistry Application Summary: “1-(3-Aminophenyl)azetidin-3-ol” is employed in green chemistry to develop environmentally friendly synthetic processes . Methods of Application:
- Evaluation of the compound’s role in catalysis to improve reaction efficiency. Results Summary: The use of azetidine derivatives in green chemistry has contributed to the development of more sustainable and eco-friendly chemical processes .
Nanotechnology
Scientific Field
Nanotechnology Application Summary: The compound is explored for its potential in the synthesis of nanomaterials with unique properties for electronics and sensing applications . Methods of Application:
- Characterization of the nanomaterials’ properties and functionalities. Results Summary: The synthesized nanomaterials have shown promising applications in electronics and sensing, with ongoing research into their scalability and integration into devices .
Pharmacokinetics
Scientific Field
Pharmacology Application Summary: The azetidine derivative is studied for its influence on the pharmacokinetic properties of drug candidates . Methods of Application:
- Use of advanced analytical techniques to monitor the compound’s behavior in biological systems. Results Summary: The studies have shown that the azetidine derivative can modulate the pharmacokinetic profiles of drugs, potentially leading to improved therapeutic outcomes .
Computational Chemistry
Scientific Field
Computational Chemistry Application Summary: “1-(3-Aminophenyl)azetidin-3-ol” is used in computational studies to predict the reactivity and properties of new chemical entities . Methods of Application:
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
1-(3-aminophenyl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUOZRXWQSJSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC(=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






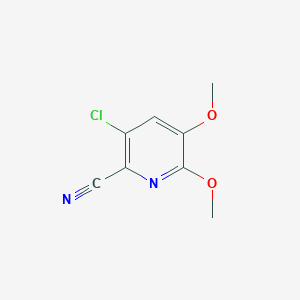



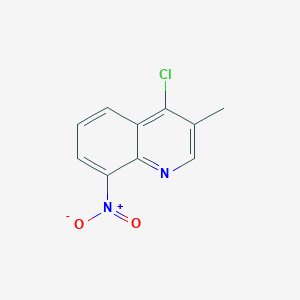
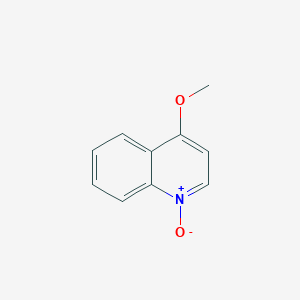
![Benzoic acid, 4-[[2-(1-piperazinyl)ethyl]amino]-](/img/structure/B3187280.png)
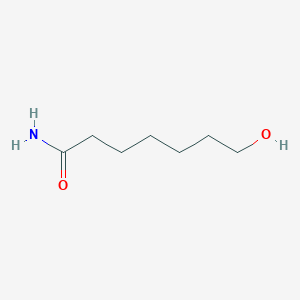
![7-Methoxy-3,4-dihydrobenzo[f][1,4]thiazepin-5(2H)-one](/img/structure/B3187295.png)
